molecular formula C7H10F2O3 B6185012 rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid CAS No. 2624128-94-3

rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid

Numéro de catalogue B6185012
Numéro CAS: 2624128-94-3
Poids moléculaire: 180.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1S,3S)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid, or commonly referred to as rac-DFMCB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a fluorinated derivative of cyclobutane-1-carboxylic acid, and is used as a chiral building block for the synthesis of pharmaceuticals and other compounds. Rac-DFMCB is also used as a catalyst in organic synthesis, and has been used in the synthesis of a wide range of compounds, including amino acids, peptides, and other organic molecules.

Applications De Recherche Scientifique

Rac-DFMCB has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of peptides and other organic molecules, and the study of enzyme catalysis and drug metabolism. It is also used as a chiral building block for the synthesis of chiral molecules, and in the synthesis of complex organic molecules.

Mécanisme D'action

Rac-DFMCB is a chiral building block, and its mechanism of action is based on its ability to form chiral molecules. It is able to form chiral molecules by forming covalent bonds with other molecules, and these covalent bonds can be selectively broken in order to form chiral molecules. This mechanism of action is used in the synthesis of pharmaceuticals, peptides, and other organic molecules.
Biochemical and Physiological Effects
Rac-DFMCB has been studied for its potential biochemical and physiological effects, but the results have been inconclusive. It has been suggested that rac-DFMCB may have some anti-inflammatory and anti-oxidant properties, but further research is needed to confirm these effects.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-DFMCB is a highly efficient and cost-effective synthesis method, and it has been used in a wide range of scientific research applications. However, it is important to note that rac-DFMCB is a highly reactive compound, and it should be handled with care in the laboratory. In addition, rac-DFMCB is a chiral building block, and its mechanism of action is based on its ability to form chiral molecules. This can make it difficult to synthesize complex organic molecules, as the chiral molecules may not be stable in the desired reaction conditions.

Orientations Futures

Despite its wide range of applications, there is still much to be learned about the potential uses of rac-DFMCB. Future research should focus on the potential biochemical and physiological effects of rac-DFMCB, as well as the development of new synthesis methods and the exploration of new applications for rac-DFMCB. Additionally, further research should be conducted on the mechanism of action of rac-DFMCB, and on the development of new chiral building blocks for the synthesis of complex organic molecules. Finally, research should be conducted on the potential environmental impacts of rac-DFMCB, and on the development of methods to reduce or eliminate these impacts.

Méthodes De Synthèse

Rac-DFMCB can be synthesized by a variety of different methods, but the most commonly used method is the reaction of cyclobutane-1-carboxylic acid with difluoromethylmagnesium chloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO). The reaction yields rac-DFMCB in high yields and with high purity, and is a highly efficient and cost-effective synthesis method.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid involves the introduction of a difluoromethyl group onto a cyclobutane ring, followed by the addition of a methoxy group and a carboxylic acid group. The synthesis will be carried out in a racemic mixture, meaning that both enantiomers will be produced in equal amounts.", "Starting Materials": [ "Cyclobutene", "Difluoromethyl bromide", "Methanol", "Sodium hydroxide", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Chloroacetic acid" ], "Reaction": [ "Step 1: Cyclobutene is reacted with difluoromethyl bromide in the presence of a strong base, such as sodium hydroxide, to form racemic 3-difluoromethylcyclobutene.", "Step 2: The 3-difluoromethylcyclobutene is then reacted with methanol in the presence of a catalyst, such as bromine, to form racemic 3-difluoromethyl-3-methoxycyclobutene.", "Step 3: The 3-difluoromethyl-3-methoxycyclobutene is then oxidized to the corresponding carboxylic acid using a mild oxidizing agent, such as sodium bicarbonate and sodium chloride.", "Step 4: The carboxylic acid is then purified using standard techniques, such as recrystallization or column chromatography, to yield rac-(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid." ] }

Numéro CAS

2624128-94-3

Formule moléculaire

C7H10F2O3

Poids moléculaire

180.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.